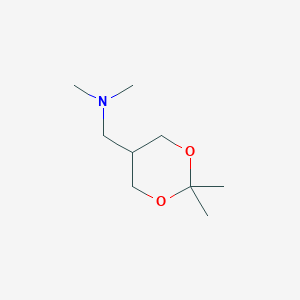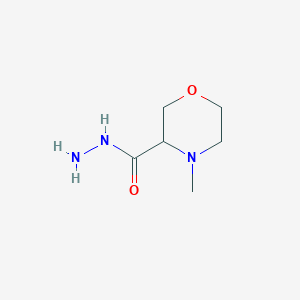
4-Methylmorpholine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylmorpholine-3-carbohydrazide is a chemical compound with the molecular formula C6H13N3O2 It is a derivative of morpholine, a heterocyclic amine, and contains a carbohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylmorpholine-3-carbohydrazide can be synthesized through the reaction of 4-methylmorpholine with hydrazine hydrate under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylmorpholine-3-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
4-Methylmorpholine-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-methylmorpholine-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A parent compound of 4-methylmorpholine-3-carbohydrazide, used in various chemical syntheses.
Carbohydrazide: A related compound with similar functional groups, used as an intermediate in organic synthesis.
4-Methylmorpholine: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the carbohydrazide group, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H13N3O2 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
4-methylmorpholine-3-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10) |
Clé InChI |
HUMXJCCIKLSSRI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOCC1C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


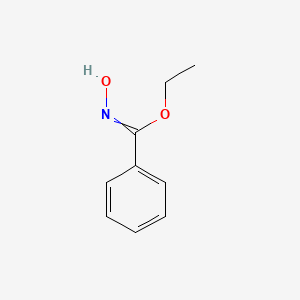
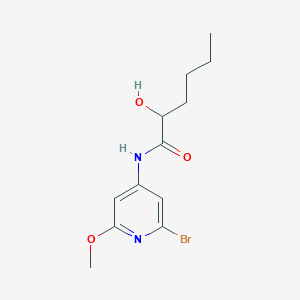
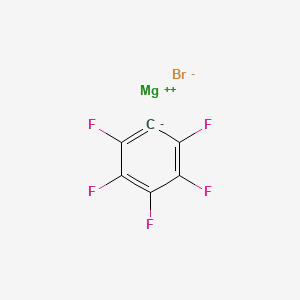
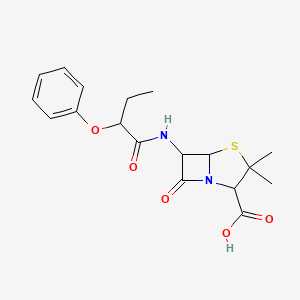
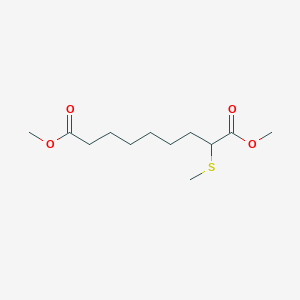

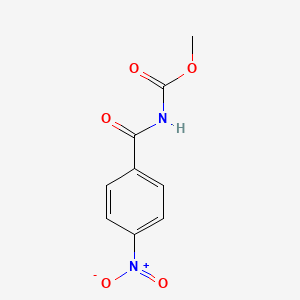
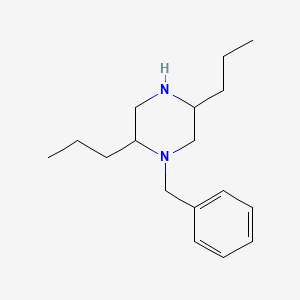
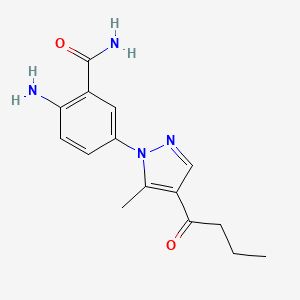

![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
